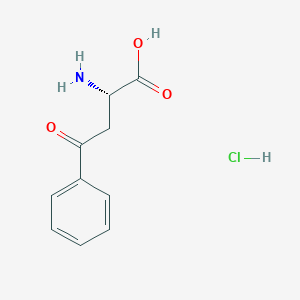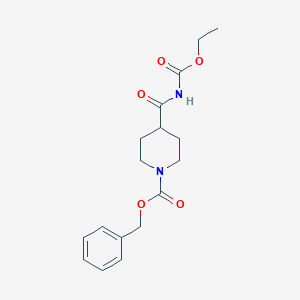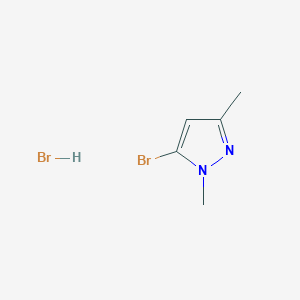
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride
Vue d'ensemble
Description
“(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride” is a complex organic compound. The “S” in the name indicates that it is a chiral molecule, meaning it has a specific three-dimensional arrangement of atoms. The “2-Amino” part suggests the presence of an amino group (-NH2), and “4-oxo” indicates a carbonyl group (=O) at the 4th carbon atom. The “4-phenylbutanoic acid” part suggests a phenyl group (a ring of 6 carbon atoms, typical of benzene) attached to a four-carbon chain ending in a carboxylic acid group (-COOH). The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center. The presence of the hydrochloride would also influence its structure, as it would form an ionic bond with the amino or carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the presence of the hydrochloride. It would likely be a solid at room temperature, and its solubility in water would be increased by the presence of the hydrochloride .
Applications De Recherche Scientifique
-
Boronic Acids for Sensing and Other Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Growth and Characterization of Single Crystals of l-Histidine Hydrochloride Monohydrate for Nonlinear Optical Applications
- Application : The study focused on the growth of semi-organic single crystals, as they play a vital role in the generation of a terahertz pulse and its potential applications .
- Methods : The single crystals of l-histidine hydrochloride monohydrate (LMHCL) were grown by slow evaporation solution growth by using deionized water as a solvent in a controlled atmosphere .
- Results : Good quality crystals of the required size were obtained within 2 weeks. The single crystal has a high value of transmission over a long range of wavelength which signifies that the crystal is a good candidate for nonlinear optical (NLO) applications .
-
Growth and Dispersion Control of SnO2 Nanocrystals Employing an Amino Acid Ester Hydrochloride in Solution Synthesis: Microstructures and Photovoltaic Applications
- Application : The study focused on the growth and dispersion control of SnO2 nanocrystals employing an amino acid ester hydrochloride in solution synthesis .
- Methods : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The specific results or outcomes obtained were not detailed in the search results .
-
Boronic Acids in Medicinal Chemistry: Anticancer, Antiviral and Antidiabetic Agents
- Application : Boronic acids and boronates are increasingly being used in the design of new drugs. This is due to their unique physicochemical properties, their bioisosteric relationships and their ability to form reversible covalent complexes with proteins, carbohydrates and proteases .
- Methods : The methods of application or experimental procedures were not detailed in the search results .
- Results : The specific results or outcomes obtained were not detailed in the search results .
-
Boronic Acids in Medicinal Chemistry: Anticancer, Antiviral and Antidiabetic Agents
- Application : Boronic acids and boronates are increasingly being used in the design of new drugs. This is due to their unique physicochemical properties, their bioisosteric relationships and their ability to form reversible covalent complexes with proteins, carbohydrates and proteases .
- Methods : The methods of application or experimental procedures were not detailed in the search results .
- Results : The specific results or outcomes obtained were not detailed in the search results .
Safety And Hazards
As with any chemical compound, handling “(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s safe to assume that it should be handled with gloves and eye protection, and that inhalation or ingestion should be avoided .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZYKVGEOKNNOP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride | |
CAS RN |
54631-37-7 | |
| Record name | 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)
![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)





![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)